1-Ethyl-1H-benzo[d][1,2,3]triazol-6-amine
CAS No.:
Cat. No.: VC17424750
Molecular Formula: C8H10N4
Molecular Weight: 162.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10N4 |
|---|---|
| Molecular Weight | 162.19 g/mol |
| IUPAC Name | 3-ethylbenzotriazol-5-amine |
| Standard InChI | InChI=1S/C8H10N4/c1-2-12-8-5-6(9)3-4-7(8)10-11-12/h3-5H,2,9H2,1H3 |
| Standard InChI Key | AJILVIOMKYLVDH-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C2=C(C=CC(=C2)N)N=N1 |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture and Electronic Configuration
The core structure of 1-ethyl-1H-benzo[d][1,2,] triazol-6-amine consists of a benzene ring fused to a triazole moiety, with an ethyl group at the N1 position and an amine group at the C6 position (Fig. 1). This arrangement creates a planar aromatic system with conjugated π-electrons, while the ethyl substituent introduces steric bulk and lipophilicity. Computational studies on analogous benzotriazoles suggest that the amine group at C6 enhances hydrogen-bonding capacity, which may improve solubility in polar solvents compared to non-polar derivatives .
Spectral and Crystallographic Data
While X-ray crystallographic data for 1-ethyl-1H-benzo[d][1, triazol-6-amine remain unpublished, studies on structurally similar compounds provide insights. For example, 3-(1H-benzo[d][1, triazol-1-yl)-1-(4-ethylphenyl)-1-oxopropan-2-yl-4-methylbenzoate crystallizes in a monoclinic system with space group P2₁/c and unit cell parameters a = 12.331 Å, b = 8.9625 Å, c = 20.363 Å, and β = 105.11° . The dihedral angle between the benzotriazole and ethyl-substituted benzene ring in this analog is 10.18°, indicating significant planarity that may facilitate π-π stacking interactions . Infrared spectroscopy of benzotriazole derivatives typically shows N-H stretching vibrations at 3400–3300 cm⁻¹ and aromatic C=C stretches at 1600–1450 cm⁻¹, patterns expected to persist in the ethyl-amine variant .
Table 1: Predicted Physicochemical Properties of 1-Ethyl-1H-benzo[d] triazol-6-amine
Synthetic Methodologies
Alkylation of Benzotriazole Precursors
A plausible route to 1-ethyl-1H-benzo[d][1,2,] triazol-6-amine involves regioselective alkylation of 1H-benzo[d][1,2,] triazol-6-amine. In analogous syntheses, microwave-assisted N-alkylation using ethyl iodide in the presence of a base like potassium carbonate yields N-ethyl derivatives with >90% efficiency . The reaction typically proceeds in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 2–4 hours. Chromatographic purification on silica gel (eluent: ethyl acetate/hexane) affords the pure product, as validated for methyl-substituted analogs .
Reduction of Nitro Derivatives
An alternative pathway starts with 1-ethyl-6-nitro-1H-benzo[d] triazole, which undergoes catalytic hydrogenation (H₂, Pd/C) in ethanol to reduce the nitro group to an amine. This method avoids over-alkylation but requires careful control of reaction conditions to prevent triazole ring hydrogenolysis .
Industrial and Material Science Applications
Corrosion Inhibition
Benzotriazoles are widely used as copper corrosion inhibitors in cooling systems. The ethyl group in 1-ethyl-1H-benzo[d][1,2,] triazol-6-amine could enhance adsorption on metal surfaces via hydrophobic interactions, while the amine group coordinates with metal ions to form protective films .
Polymer Stabilization
As UV stabilizers, benzotriazoles quench excited-state chromophores in polymers. The amine substituent may improve compatibility with polar polymer matrices like polyamides or polyurethanes, extending material lifespans in sunlight-exposed applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume